1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride is a complex organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of fluorine atoms and other functional groups. Common reagents used in the synthesis include hexafluoropropanol, piperazine, and pyrrolidine derivatives. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also incorporate continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorination.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure, used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in peptide chemistry and catalysis.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride stands out due to its complex structure and the presence of multiple functional groups. This makes it highly versatile and suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
2043074-64-0 |
---|---|
Molecular Formula |
C20H23ClF9N3O2 |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H22F9N3O2.ClH/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29;/h3-4,11,16H,1-2,5-10,12H2;1H |
InChI Key |
VEAIHOOKWZFFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.